molecular formula C7H8INO2S B3039806 4-iodo-N-methylbenzene-1-sulfonamide CAS No. 134283-64-0

4-iodo-N-methylbenzene-1-sulfonamide

Cat. No. B3039806
CAS RN: 134283-64-0
M. Wt: 297.12 g/mol
InChI Key: CUHGLHPNTLMRLA-UHFFFAOYSA-N
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Description

4-iodo-N-methylbenzene-1-sulfonamide, also known as IMBS, is a highly potent and versatile compound that has gained significant attention in various fields of research and industry. It is a molecule containing the sulfonamide functional group attached to an aniline .


Molecular Structure Analysis

The molecular formula of 4-iodo-N-methylbenzene-1-sulfonamide is C7H8INO2S . The InChI code is 1S/C7H8INO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of 4-iodo-N-methylbenzene-1-sulfonamide is 297.12 g/mol. It is a powder at room temperature .

Scientific Research Applications

Molecular Structure and Conformations

  • Molecular Structure and Conformations : A study on para-methylbenzene sulfonamide (4-MBSA) and ortho-methylbenzene sulfonamide (2-MBSA) explored their molecular structure and conformational properties using gas electron diffraction (GED) and quantum chemical methods. It found two conformers for 4-MBSA, with different orientations of the NH2 group relative to the S-O bonds of the SO2 group, indicating diverse structural configurations of such compounds (Petrov et al., 2008).

Synthesis and Spectroscopic Investigation

  • Synthesis and Spectroscopic Analysis : Another research focused on the synthesis and characterization of two sulfonamide derivatives, providing insights into their molecular and electronic structures. This study utilized spectroscopic methods and density functional theory calculations, which aid in understanding the structural and spectroscopic properties of sulfonamide compounds (Mahmood et al., 2016).

Sulfonamide in Drug Design

  • Functional Group in Drug Design : The sulfonamide group, as present in 4-iodo-N-methylbenzene-1-sulfonamide, is widely used in medicinal chemistry. It is a key component in sulfonamide antibacterials, acting as an isostere of carboxylic acid groups in natural substrates. This highlights the relevance of the sulfonamide group in the design of pharmacologically active compounds (Kalgutkar et al., 2010).

Facile Synthesis Methodology

  • Facile Synthesis of Sulfonamides : Research into the facile synthesis of 4-methylbenzenesulfonamides demonstrated a methodology adaptable to a wide range of nitrogen nucleophiles. This indicates the versatility and ease of synthesizing sulfonamide derivatives, which can have significant implications in various fields of chemistry and pharmacology (Stenfors et al., 2021).

Computational Chemistry for Reactivity Analysis

  • Computational Analysis of Reactivity : A study utilizing computational chemistry strategies explored the reactivity of sulfonamide antibiotics, demonstrating the power of computational methods in predicting reaction behaviors and mechanisms at the molecular level. This can be particularly valuable in understanding the reactivity of complex organic molecules like sulfonamides (Fu et al., 2021).

Antibacterial and Lipoxygenase Inhibition Studies

  • Antibacterial and Enzyme Inhibition : Sulfonamide derivatives, such as those synthesized from 4-methylbenzenesulfonyl chloride, have been investigated for their antibacterial potential and lipoxygenase inhibition properties. This suggests the application of sulfonamide derivatives in therapeutic areas, particularly in treating inflammatory ailments (Abbasi et al., 2017).

Mechanism of Action

Sulfonamides, including 4-iodo-N-methylbenzene-1-sulfonamide, are known to inhibit bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-iodo-N-methylbenzene-1-sulfonamide were not found in the search results, sulfonamides in general continue to be of interest in various fields of research and industry due to their wide range of pharmacological activities .

properties

IUPAC Name

4-iodo-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHGLHPNTLMRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N-methylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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